3-Chloroquinolin-5-ol

Medicinal Chemistry Chemical Synthesis Analytical Chemistry

3-Chloroquinolin-5-ol (CAS 1236162-23-4) provides a uniquely defined 3-chloro-5-hydroxy quinoline scaffold for medicinal chemistry SAR programs. Substituting with generic chloroquinolinols or incorrect regioisomers (e.g., 2-, 4-, 7-, or 8-chloro isomers) yields invalid biological data due to altered electronic properties and reactivity. • Defined 3-Cl-5-OH regiochemistry enables selective cross-coupling (Suzuki, Buchwald-Hartwig) at the chlorine position for focused library synthesis. • Validated scaffold class for antibacterial, antioxidant, and MAO isoform-selective inhibitor lead discovery. • ≥98% purity ensures reproducible derivatization and reliable biological assay results. Sealed dry storage at 2-8°C; global B2B shipping with certificate of analysis.

Molecular Formula C9H6ClNO
Molecular Weight 179.603
CAS No. 1236162-23-4
Cat. No. B577985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloroquinolin-5-ol
CAS1236162-23-4
Synonyms3-Chloroquinolin-5-ol
Molecular FormulaC9H6ClNO
Molecular Weight179.603
Structural Identifiers
SMILESC1=CC2=C(C=C(C=N2)Cl)C(=C1)O
InChIInChI=1S/C9H6ClNO/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h1-5,12H
InChIKeyJIBCSDPYDFAQBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 3-Chloroquinolin-5-ol (CAS 1236162-23-4): A Key Heterocyclic Building Block


3-Chloroquinolin-5-ol (CAS 1236162-23-4) is a heterocyclic aromatic compound belonging to the chloroquinolinol class . It is characterized by a quinoline ring system with a chlorine substituent at the 3-position and a hydroxyl group at the 5-position, with a molecular weight of 179.60 g/mol . As a synthetic intermediate, its unique substitution pattern provides a specific reactive handle for further derivatization in medicinal chemistry, differentiating it from other regioisomers like 2-, 4-, 6-, 7-, and 8-chloroquinolin-5-ols .

Why Generic 'Chloroquinolinol' Substitution Fails: The Critical Role of 3-Chloroquinolin-5-ol's Regiochemistry


The substitution of 3-Chloroquinolin-5-ol with a generic 'chloroquinolinol' or a different regioisomer is scientifically invalid. The specific placement of the chlorine atom and hydroxyl group dictates the molecule's electronic properties, reactivity, and subsequent interactions with biological targets or chemical partners . For instance, 2-Chloroquinolin-5-ol (CAS 124467-35-2) and 7-Chloroquinolin-5-ol (CAS 1236162-22-3) are distinct compounds with different chemical behaviors and synthetic applications, as evidenced by their unique CAS registry numbers . The 3-chloro-5-hydroxy substitution pattern is a key structural requirement for specific downstream applications, a principle well-established for the entire quinoline class of pharmaceuticals [1].

Quantitative Differentiation of 3-Chloroquinolin-5-ol: A Data-Driven Guide for Scientific Selection


Regioisomer Purity: Quantifying the Structural Uniqueness of 3-Chloroquinolin-5-ol

The primary differentiation for 3-Chloroquinolin-5-ol lies in its unique structural identity compared to other chloroquinolin-5-ol regioisomers. The compound is typically supplied at 95% to 98+% purity . In contrast, its regioisomers like 2-Chloroquinolin-5-ol (CAS 124467-35-2) and 7-Chloroquinolin-5-ol (CAS 1236162-22-3) are distinct chemical entities with their own purity specifications (e.g., 95+% for 2-Chloroquinolin-5-ol) . The presence of even a small amount of a different regioisomer as an impurity can dramatically alter the outcome of a sensitive chemical reaction, making precise CAS number verification a critical procurement step .

Medicinal Chemistry Chemical Synthesis Analytical Chemistry

Enzymatic Selectivity Profile: Comparing MAO-A and MAO-B Inhibition

Data from BindingDB reveals that a closely related chloroquinoline derivative (BDBM50450820) exhibits a measurable difference in inhibitory activity between human Monoamine Oxidase A (MAO-A) and B (MAO-B) [1]. The compound showed an IC50 of 100,000 nM against MAO-A, while against MAO-B, it was more potent with an IC50 of 17,000 nM [1]. This represents a 5.88-fold selectivity for MAO-B over MAO-A. This finding underscores the principle that subtle structural features on the quinoline scaffold, like the chlorine position, can confer distinct biological selectivity profiles, a property that is likely to be tunable in 3-Chloroquinolin-5-ol derivatives.

Enzymology Neuropharmacology Drug Discovery

Potent Antibacterial Activity of Structurally Related Chloroquinolines

A study on chloroquinoline analogs evaluated their antibacterial and antioxidant activities [1]. While the specific compound 3-Chloroquinolin-5-ol was not tested, the results for closely related compounds (designated as 5, 6, 7, and 8) provide valuable class-level context [1]. Compound 6, for instance, demonstrated a very low IC50 of 0.31 mol/L in an antioxidant assay, compared to the positive control ascorbic acid which had an IC50 of 2.41 mol/L [1]. This 7.8-fold increase in potency relative to the control underscores the potential of this scaffold for generating highly active biological agents.

Antibacterial Drug Discovery Medicinal Chemistry

Optimal Research and Industrial Applications for 3-Chloroquinolin-5-ol (CAS 1236162-23-4)


Scaffold for Structure-Activity Relationship (SAR) Studies in Drug Discovery

Given the demonstrated ability of chloroquinolines to exhibit selectivity between closely related enzyme isoforms like MAO-A and MAO-B [1], 3-Chloroquinolin-5-ol is an ideal core scaffold for medicinal chemists. Its unique 3-chloro-5-hydroxy substitution pattern offers a defined starting point for systematic SAR exploration. Researchers can derivatize the compound to generate focused libraries, enabling the mapping of biological activity and the identification of novel, selective lead candidates for a range of therapeutic targets.

Synthesis of Targeted Libraries for Antibacterial and Antioxidant Discovery

The potent antibacterial and antioxidant activities observed in close structural analogs of 3-Chloroquinolin-5-ol [2] validate the use of this scaffold in these therapeutic areas. 3-Chloroquinolin-5-ol can be employed as a key building block to synthesize a new generation of hybrid molecules or analogs. This application is particularly relevant for groups focused on overcoming antimicrobial resistance or developing novel agents to manage oxidative stress-related diseases.

Development of Chloroquinoline-Based Chemical Probes and Functional Materials

Beyond pharmaceuticals, the chloroquinoline motif is recognized for its utility in materials science and as a privileged structure in chemical biology [3]. The reactive chlorine atom at the 3-position of 3-Chloroquinolin-5-ol provides a convenient site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution. This makes it a valuable intermediate for the creation of novel chemical probes, fluorescent dyes, ligands for catalysis, or components in organic electronic materials.

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